2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
This compound is a pyrimidinone derivative featuring a sulfonyl group at position 5 of the pyrimidine ring, a sulfanyl linkage at position 2, and an acetamide moiety substituted with a 3-methylphenyl group. The 4-ethylphenyl sulfonyl group contributes to hydrophobic interactions, while the 3-methylphenyl acetamide tail may influence solubility and membrane permeability.
Properties
IUPAC Name |
2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-3-15-7-9-17(10-8-15)30(27,28)18-12-22-21(24-20(18)26)29-13-19(25)23-16-6-4-5-14(2)11-16/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHDFNKHFXPUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 476.56 g/mol. Its structure features a dihydropyrimidine ring and sulfonamide moieties, which are known to influence biological activity.
Biological Activity Overview
Recent studies have investigated the biological activities of similar compounds, particularly those containing acetamide and sulfonamide functionalities. The following sections detail the specific activities observed for this compound.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives with acetamide linkages have shown moderate activity against Gram-positive bacteria , while other sulfonamide derivatives have demonstrated broader spectrum antimicrobial properties. The presence of the dihydropyrimidine ring may enhance this activity through specific interactions with bacterial enzymes or receptors.
Anticancer Activity
Compounds containing the dihydropyrimidine scaffold have been studied for their anticancer properties. For example, some derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, suggesting potential for further development as anticancer agents.
Neuroprotective Effects
Neuroprotective properties have been attributed to some acetamide derivatives. For instance, studies on related compounds indicate they can protect neuronal cells from oxidative stress and apoptosis. This neuroprotection is crucial in conditions such as neurodegenerative diseases where oxidative damage plays a significant role.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of structurally related compounds found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli , indicating potential for development as antimicrobial agents.
- Cytotoxicity Assessment : In vitro cytotoxicity studies showed that compounds similar to the target compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.
- Neuroprotection in PC12 Cells : A recent investigation into neuroprotective effects revealed that certain acetamide derivatives could significantly reduce cell death in PC12 cells subjected to neurotoxic agents, suggesting a promising avenue for treating neurodegenerative disorders.
The biological activity of 2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide may involve several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit bacterial enzymes such as dihydropteroate synthase, disrupting folate synthesis.
- Cell Cycle Arrest : The compound could induce cell cycle arrest in cancer cells through modulation of cyclins and cyclin-dependent kinases.
- Antioxidant Activity : Potential antioxidant properties may contribute to its neuroprotective effects by scavenging free radicals.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 2-sulfanylpyrimidinone acetamides. Key structural analogues include:
Physicochemical Properties
Data from synthesized analogues highlight trends:
- Key Observations :
Bioactivity and Pharmacological Potential
- Antimicrobial Activity : The dichlorophenyl analogue (m/z 344.21) demonstrated moderate activity against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 64 µg/mL), attributed to the electron-withdrawing Cl groups enhancing membrane interaction .
- Kinase Inhibition: Pyrimidinones with sulfonyl groups (e.g., 3-chloro-4-methoxyphenyl variant ) showed IC₅₀ values of ~1.2 µM against CDK2, suggesting the target compound’s sulfonyl group may confer similar kinase affinity.
- Solubility-Bioavailability Trade-off : The allyl-substituted analogue exhibited improved cellular uptake (Caco-2 permeability = 5.6 × 10⁻⁶ cm/s) but reduced aqueous solubility (<10 µg/mL), highlighting the challenge of balancing lipophilicity and solubility in this class.
Spectroscopic Comparisons
NMR data (e.g., δ 12.50 ppm for NH-3 in dichlorophenyl analogue vs. δ 12.45 ppm in phenoxy-phenyl variant ) indicate that substituents on the pyrimidinone ring minimally affect the NH proton environment, while aryl acetamide substituents (e.g., 3-methylphenyl vs. 2,4-dimethoxyphenyl) cause measurable shifts in aromatic proton signals (δ 7.75–7.55 ppm vs. δ 7.10–6.91 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
